molecular formula C12H17Cl2NO2S B4579921 N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide

Cat. No.: B4579921
M. Wt: 310.2 g/mol
InChI Key: OXCPNPCAEBWHQW-UHFFFAOYSA-N
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Description

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional butyl and ethyl substituents, as well as two chlorine atoms at the 2 and 5 positions on the benzene ring

Scientific Research Applications

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a plasticizer or stabilizer in polymer production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-butyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-dichlorobenzenesulfonyl chloride+N-butyl-N-ethylamineThis compound+HCl\text{2,5-dichlorobenzenesulfonyl chloride} + \text{N-butyl-N-ethylamine} \rightarrow \text{this compound} + \text{HCl} 2,5-dichlorobenzenesulfonyl chloride+N-butyl-N-ethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorine atoms and alkyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.

    2,5-dichloro-N-ethylbenzenesulfonamide: Lacks the butyl group, affecting its solubility and interaction with biological targets.

    N-ethylbenzenesulfonamide: Lacks both the butyl group and chlorine substituents, leading to distinct chemical and biological properties.

Uniqueness

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide is unique due to the combination of its butyl and ethyl substituents along with the chlorine atoms on the benzene ring. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2S/c1-3-5-8-15(4-2)18(16,17)12-9-10(13)6-7-11(12)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCPNPCAEBWHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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